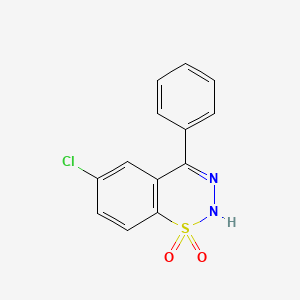
2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide: is a chemical compound with the molecular formula C16H13N3O2F. It belongs to the class of hydrazones and exhibits interesting properties due to its unique structure. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate, followed by subsequent reaction with N-phenylacetyl chloride. The overall synthetic route can be summarized as follows:
Formation of hydrazone: 3-fluorobenzaldehyde reacts with hydrazine hydrate to form the hydrazone intermediate.
Acetylation: The hydrazone intermediate is then acetylated using N-phenylacetyl chloride to yield the final product.
Hydrazone Formation: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Acetylation: The acetylation step is carried out using a base (such as pyridine) and an organic solvent (e.g., dichloromethane).
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions due to the presence of the hydrazone functional group.
Substitution: Nucleophilic substitution reactions can occur at the phenylacetyl group.
Reduction: Reduction of the carbonyl group may lead to the corresponding hydrazine derivative.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, chromic acid).
Substitution: Nucleophiles (e.g., amines, alkoxides).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Potential products include hydrazones, hydrazides, and substituted phenylacetamides.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for other compounds.
Industry: Its unique structure could have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
CAS No. |
681443-99-2 |
|---|---|
Molecular Formula |
C15H12FN3O2 |
Molecular Weight |
285.27 g/mol |
IUPAC Name |
N'-[(E)-(3-fluorophenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C15H12FN3O2/c16-12-6-4-5-11(9-12)10-17-19-15(21)14(20)18-13-7-2-1-3-8-13/h1-10H,(H,18,20)(H,19,21)/b17-10+ |
InChI Key |
IYJOWULNYPENPP-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)
![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)

![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)
